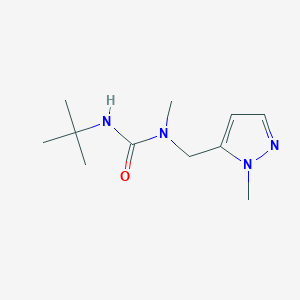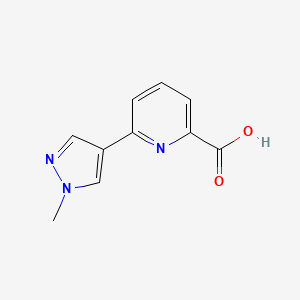
6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a carboxylic acid group (COOH) and a methylpyrazol group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . Another study reported the synthesis of substituted 6-(1,3-oxazolinWissenschaftliche Forschungsanwendungen
1. Supramolecular Synthons in Crystal Structures
Pyrazinecarboxylic acids, which include derivatives of 6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid, exhibit specific supramolecular synthons in their crystal structures. These structures are governed by hydrogen bonding patterns that are crucial for crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
2. Coordination Chemistry
The compound's derivatives are used as ligands in coordination chemistry, having applications in luminescent lanthanide compounds for biological sensing, and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
3. Anticancer and Anti-inflammatory Agents
Certain pyrazolopyrimidines derivatives, which can be synthesized from related compounds, have shown potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in pharmaceutical research (Rahmouni et al., 2016).
4. Synthesis of Novel Pyrazolo[3,4-b]pyridines
Research into the synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which are related to this compound, has shown applications in the development of A1 adenosine receptor inhibitors, with potential in medicinal chemistry (Manetti et al., 2005).
5. Molecular Docking and Screening
The compound's derivatives are subject to molecular docking and in vitro screening, indicating their potential application in the development of antimicrobial and antioxidant agents (Flefel et al., 2018).
6. Iron(II) Complexes Formation
Research into the formation of Iron(II) complexes with derivatives of this compound has revealed insights into their structure and potential applications in materials science (Roberts et al., 2014).
Eigenschaften
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-7(5-11-13)8-3-2-4-9(12-8)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTPMLROGQFFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

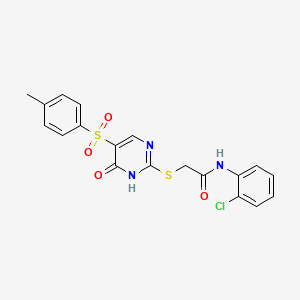
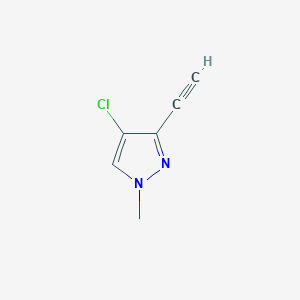
![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2576470.png)
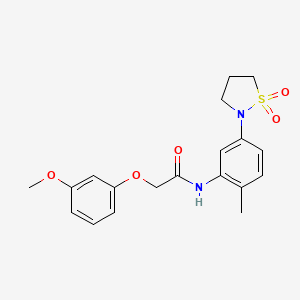


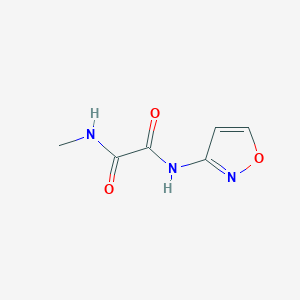


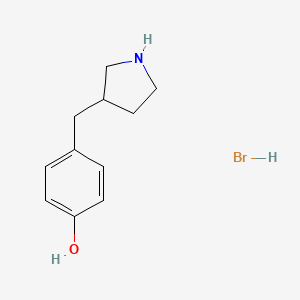
![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)
